Mycinamicin VI -

Mycinamicin VI

Catalog Number: EVT-1592612
CAS Number:
Molecular Formula: C35H57NO11
Molecular Weight: 667.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mycinamicin VI is a mycinamicin composed of a 16-membered ring macrolactone core, an N,N-dimethylated deoxysugar desosamine and a 6-deoxysugar 6-deoxyallose.
Overview

Mycinamicin VI is a member of the mycinamicin family, which are macrolide antibiotics produced by the bacterium Micromonospora griseorubida. These compounds are characterized by their complex structures, which include a branched lactone and two sugar moieties, desosamine and mycinose, positioned at specific carbon locations. Mycinamicin VI plays a critical role in the biosynthesis of macrolide antibiotics and has garnered interest due to its potential therapeutic applications.

Source

Mycinamicin VI is derived from the Micromonospora griseorubida species, which is known for its ability to produce various mycinamicins through a series of enzymatic reactions. The biosynthetic pathway involves multiple genes and enzymes that contribute to the formation of this antibiotic, particularly focusing on specific genes such as mycE and mycF, which are essential for methylation processes critical to its biosynthesis .

Classification

Mycinamicin VI is classified as a macrolide antibiotic. Macrolides are characterized by their large lactone ring structure and are known for their antibacterial properties. This classification places mycinamicin VI among other significant antibiotics used in clinical settings, particularly against Gram-positive bacteria.

Synthesis Analysis

Methods

The synthesis of mycinamicin VI involves both natural biosynthetic pathways and synthetic approaches. The natural biosynthesis occurs within Micromonospora griseorubida, where specific genes orchestrate the production of the antibiotic through polyketide synthase pathways. Key enzymes such as cytochrome P450 enzymes MycCI and MycG have been identified to play crucial roles in hydroxylation and epoxidation reactions during this process .

Technical Details

  • Gene Targeting: Disruption of specific genes like mycE and mycF has been shown to affect the production levels of mycinamicin VI, indicating their importance in the methylation steps necessary for its synthesis.
  • Enzymatic Function Analysis: Research has characterized the functions of various enzymes involved in mycinamicin biosynthesis, providing insights into how these enzymes can be utilized or modified for enhanced production .
Molecular Structure Analysis

Structure

Mycinamicin VI features a complex molecular structure typical of macrolide antibiotics. It consists of a 16-membered lactone ring with two sugar components attached at designated carbon positions. The presence of functional groups such as hydroxyls and methyls is critical for its biological activity.

Data

  • Molecular Formula: C₃₃H₅₉N₁O₁₃
  • Molecular Weight: Approximately 585.8 g/mol
  • Structural Characteristics: The lactone ring structure is essential for its interaction with bacterial ribosomes, contributing to its antibiotic efficacy .
Chemical Reactions Analysis

Reactions

Mycinamicin VI undergoes various chemical reactions during its biosynthesis, primarily mediated by cytochrome P450 enzymes. These reactions include:

  • Hydroxylation: Catalyzed by MycG, this reaction introduces hydroxyl groups at specific carbon positions.
  • Epoxidation: Also facilitated by MycG, this reaction forms epoxide intermediates that are crucial for further transformations.

Technical Details

The enzymatic reactions are highly substrate-specific, with MycG recognizing several intermediates such as mycinamicin IV and V as substrates for hydroxylation and epoxidation .

Mechanism of Action

Process

The mechanism of action of mycinamicin VI primarily involves inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation during translation. This action disrupts bacterial growth and replication.

Data

Studies have demonstrated that mycinamicin VI exhibits potent activity against various Gram-positive bacteria, showcasing its potential as an effective antibiotic in clinical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Relevant analyses indicate that modifications in the structure can significantly affect its antibacterial efficacy and pharmacokinetic properties .

Applications

Mycinamicin VI has significant scientific uses, particularly in microbiology and pharmacology. Its applications include:

  • Antibiotic Therapy: Used against infections caused by susceptible Gram-positive bacteria.
  • Research Applications: Investigated for its mechanisms of action and potential modifications to enhance efficacy or reduce resistance.

The ongoing research into mycinamicins continues to explore their potential in developing new antibiotics amid rising concerns about antibiotic resistance .

Biosynthesis and Pathway Engineering of Mycinamicin VI

Polyketide Synthase (PKS)-Mediated Assembly of the Macrolactone Core

Role of MycAI–MycAV Modules in Protomycinolide IV Synthesis

The 16-membered macrolactone core of mycinamicin VI originates from protomycinolide IV (PML-IV), synthesized by a modular polyketide synthase (PKS) system encoded by the mycAI–mycAV genes. This PKS assembly line comprises 37 catalytic domains distributed across seven modules: MycAI and MycAIII each contain two modules, while MycAII, MycAIV, and MycAV function as monomodules [3] [7]. Module 7 (within MycAV) is critical for macrocycle release, as targeted inactivation of mycAV abolishes PML-IV production [3]. The PKS utilizes methylmalonyl-CoA and malonyl-CoA extender units to construct the polyketide chain, introducing key structural features like the α,β-unsaturated lactone and C21 hydroxyl group. The final thioesterase (TE) domain in MycAV catalyzes macrolactonization, yielding PML-IV as the first stable aglycone intermediate [7] [8].

Table 1: PKS Modules in Protomycinolide IV Biosynthesis

PKS ProteinModulesKey DomainsFunction in Chain Elongation
MycAI1, 2KS, AT, KR, ACP (x2)Initiates with propionate; adds 2 units
MycAII3KS, AT, DH, KR, ACPAdds methylated unit with dehydration
MycAIII4, 5KS, AT, KR, ACP (x2)Extends chain with methylated units
MycAIV6KS, AT, KR, ACPAdds methylated unit
MycAV7KS, AT, ER, KR, ACP, TEReduces ketone; releases lactone

Post-PKS Modifications: Hydroxylation and Epoxidation Dynamics

Following macrolactone formation, cytochrome P450 enzymes orchestrate oxidative tailoring. MycCI (a P450) hydroxylates the C21 methyl group of PML-IV only after MycB attaches desosamine at C5, forming mycinamicin VIII [1] [8]. This hydroxylation requires the cognate [3Fe-4S] ferredoxin MycCII for optimal activity [1] [8]. Subsequently, MycG catalyzes a dual oxidation cascade on the macrolactone ring: C14 hydroxylation and C12–C13 epoxidation. MycG acts after MycD transfers 6-deoxyallose to C21 and MycE methylates its 2′-OH group (to form javose). This strict substrate hierarchy ensures precise functionalization: MycG efficiently processes mycinamicin III (bearing 2′-O-methyljavose) but not earlier intermediates like mycinamicin VI (with unmethylated 6-deoxyallose) [1] [10].

Glycosylation Mechanisms in Mycinamicin Biosynthesis

MycB-Catalyzed Desosamine Addition at C-5

The first glycosylation step is mediated by glycosyltransferase MycB, which transfers TDP-ᴅ-desosamine to the C5-OH of PML-IV, yielding mycinamicin VIII [1] [6]. Desosamine (3,4,6-trideoxy-3-dimethylamino-ᴅ-xylo-hexose) is biosynthesized separately via des genes. Its N,N-dimethylamino group is critical for biological activity, facilitating ribosomal binding through ionic interactions with bacterial rRNA [2]. MycB exhibits stringent specificity for the PML-IV aglycone and desosamine donor, as evidenced by failed attempts to substitute alternative sugars or macrolactones in vitro [1].

MycD-Mediated 6-Deoxyallose Transfer to C-21

The second glycosyltransferase, MycD, attaches TDP-6-deoxyallose to the C21-OH of mycinamicin VIII, generating mycinamicin VI—the direct precursor for O-methylation [1] [10]. This intermediate has the chemical structure [(2R,3R,4E,6E,9R,11S,12S,13S,14E)-2-ethyl-9,11,13-trimethyl-8,16-dioxo-12-{[3,4,6-trideoxy-3-(dimethylamino)-β-ᴅ-xylo-hexopyranosyl]oxy}oxacyclohexadeca-4,6,14-trien-3-yl]methyl 6-deoxy-β-ᴅ-allopyranoside [6]. The C21-linked 6-deoxyallose moiety lacks the dimethylamino group but possesses three free hydroxyls (2′-, 3′-, 4′-OH), making it the substrate for sequential methylation by MycE and MycF.

Sequential O-Methylation by SAM-Dependent Methyltransferases

MycE: 2''-O-Methylation of Mycinamicin VI to Mycinamicin III

MycE is an S-adenosylmethionine (SAM)-dependent O-methyltransferase that specifically methylates the 2′′-OH of 6-deoxyallose in mycinamicin VI, yielding mycinamicin III [5] [10]. Key characteristics of MycE include:

  • Metal Dependence: Requires Mg²⁺ for optimal activity (10 mM), with Co²⁺, Fe²⁺, Mn²⁺, or Zn²⁺ supporting suboptimal function. EDTA abolishes >90% of activity, confirming metal dependence [10].
  • Structural Basis: MycE adopts a novel tetrameric structure with an N-terminal auxiliary domain that creates the substrate-binding pocket. SAM binding induces conformational ordering, positioning the 2′′-OH near the methyl donor [5].
  • Kinetics: Exhibits a Kₘ of 26.4 ± 7.0 μM for mycinamicin VI and a k꜀ₐₜ of 5.0 ± 0.5 min⁻¹. Its inability to methylate mycinamicin III or aglycones underscores strict regioselectivity [10].

MycF: 3''-O-Methylation in Mycinose Formation

MycF catalyzes the second methylation at the 3′′-OH of javose (2′-O-methyl-6-deoxyallose) in mycinamicin III, producing mycinamicin IV with a fully formed mycinose sugar [4] [10]. Distinct features of MycF include:

  • Regioselectivity: Unlike MycE, MycF is functional without strict metal dependence (retains ~40% activity without Mg²⁺). Its structure reveals a bound metal ion that positions the 3′′-OH for nucleophilic attack on SAM [4].
  • Substrate Specificity: MycF cannot methylate mycinamicin VI (lacking the 2′-O-methyl group) or mycinamicin IV (product inhibition). Single amino acid substitutions (e.g., M56A) relax specificity to accept non-methylated substrates, enabling biosynthesis of novel analogs like 3′-methoxy-mycinamicin VI [4].
  • Kinetic Efficiency: Higher catalytic efficiency (k꜀ₐₜ/Kₘ = 0.44 μM⁻¹·min⁻¹) than MycE, attributed to optimized active-site architecture for javose recognition [10].

Table 2: Comparative Analysis of Mycinamicin O-Methyltransferases

ParameterMycEMycF
Native SubstrateMycinamicin VI (6-deoxyallose)Mycinamicin III (javose)
Reaction2′′-O-Methylation3′′-O-Methylation
ProductMycinamicin III (javose)Mycinamicin IV (mycinose)
Metal DependenceStrict (Mg²⁺-dependent)Moderate (Mg²⁺ enhances activity)
Kₘ (μM)26.4 ± 7.030.7 ± 6.9
k꜀ₐₜ (min⁻¹)5.0 ± 0.513.5 ± 1.1
k꜀ₐₜ/Kₘ (μM⁻¹·min⁻¹)0.190.44

Properties

Product Name

Mycinamicin VI

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9-trimethyl-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

Molecular Formula

C35H57NO11

Molecular Weight

667.8 g/mol

InChI

InChI=1S/C35H57NO11/c1-9-27-24(18-43-34-32(42)31(41)29(39)23(6)45-34)12-10-11-13-26(37)20(3)16-21(4)33(19(2)14-15-28(38)46-27)47-35-30(40)25(36(7)8)17-22(5)44-35/h10-15,19-25,27,29-35,39-42H,9,16-18H2,1-8H3/b12-10+,13-11+,15-14+/t19-,20+,21-,22+,23+,24+,25-,27+,29+,30+,31+,32+,33+,34+,35-/m0/s1

InChI Key

ORPUAOXOPLNKNG-GEUQSOIWSA-N

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O

Isomeric SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.